molecular formula C18H18N2O2S2 B5214379 benzyl 6-methyl-4-(3-methyl-2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

benzyl 6-methyl-4-(3-methyl-2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5214379
M. Wt: 358.5 g/mol
InChI Key: IYDCJSAEXXLQLD-UHFFFAOYSA-N
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Description

Benzyl 6-methyl-4-(3-methyl-2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of interest within the field of heterocyclic chemistry, particularly in the synthesis and study of pyrimidine derivatives. These compounds are notable for their diverse applications in medicinal chemistry and materials science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves cyclocondensation reactions, Biginelli reactions, or modifications thereof. For instance, the Biginelli reaction, facilitated by microwave irradiation and promoted by iodine under solvent-free conditions, has been utilized for the synthesis of similar methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylates in high yield and purity (Ning Pan et al., 2009).

Molecular Structure Analysis

X-ray diffraction studies provide insights into the molecular and crystal structures of tetrahydropyrimidine derivatives, revealing their conformational features. These analyses are critical for understanding the interactions and spatial arrangement of atoms within the molecule (G. Gurskaya et al., 2003).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including cyclocondensations with aromatic amine hydrochlorides to produce chlorides and diones, and reductions using sodium borohydride. These reactions expand the chemical diversity and potential applications of these compounds (S. Vega et al., 1990).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for their practical applications in pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of benzyl 6-methyl-4-(3-methyl-2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate derivatives, are central to their utility in synthesis and drug design. These compounds exhibit a wide range of biological activities, which can be attributed to their chemical structure and the presence of the pyrimidine core (R. Sawant & M. Bhatia, 2008).

properties

IUPAC Name

benzyl 6-methyl-4-(3-methylthiophen-2-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-11-8-9-24-16(11)15-14(12(2)19-18(23)20-15)17(21)22-10-13-6-4-3-5-7-13/h3-9,15H,10H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDCJSAEXXLQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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